molecular formula C12H10O2 B8513573 4-Hydroxy-3-methyl-1-napthaldehyde

4-Hydroxy-3-methyl-1-napthaldehyde

Cat. No. B8513573
M. Wt: 186.21 g/mol
InChI Key: UNZWSWPKLQCYHB-UHFFFAOYSA-N
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Patent
US05204336

Procedure details

2-Methyl-1-naphthol (7.0 g, 44.2 mmole) and 1,1-dichloromethyl-methyl ether (7.12 g, 61.9 mmol) were dissolved in dry dichloromethane (150 ml). To the stirred solution stannic chloride (20.72 g, 79.6 mmole) was added dropwise at -58°, the mixture stirred for 45 minutes, and warmed to +10°. It was poured onto ice-water (200 ml) and extracted with ethyl acetate (2×100 ml). The extract was washed with aqueous saturated sodium chloride solution, dried and evaporated. The residue solidified on trituration under diethyl ether:n-pentane (1:10) mixture, was filtered off and chromatographed on silica gel using dichloromethane as eluant to give 4-hydroxy-3-methyl-1-napthaldehyde as a buff coloured crystalline solid, (5.3 g, 64.4%), m.p. 160°-61°.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
7.12 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
stannic chloride
Quantity
20.72 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]=1[OH:12].ClC[CH:15]([O:18]C(CCl)CCl)CCl>ClCCl>[OH:12][C:3]1[C:4]2[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=2)[C:10]([CH:15]=[O:18])=[CH:11][C:2]=1[CH3:1]

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
CC1=C(C2=CC=CC=C2C=C1)O
Name
Quantity
7.12 g
Type
reactant
Smiles
ClCC(CCl)OC(CCl)CCl
Name
Quantity
150 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
stannic chloride
Quantity
20.72 g
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
warmed to +10°
ADDITION
Type
ADDITION
Details
It was poured onto ice-water (200 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×100 ml)
WASH
Type
WASH
Details
The extract was washed with aqueous saturated sodium chloride solution
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
FILTRATION
Type
FILTRATION
Details
was filtered off
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
OC1=C(C=C(C2=CC=CC=C12)C=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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